Hydroxyzine

Receptor binding Anticholinergic Selectivity

Hydroxyzine (CAS 68-88-2) is a first-generation piperazine-derivative histamine H1-receptor antagonist with sedative, anxiolytic, antiemetic, and antipruritic properties. It acts as a potent and selective H1 receptor inverse agonist (Ki = 1.9 nM) and is metabolized in vivo to cetirizine, a second-generation non-sedating antihistamine.

Molecular Formula C21H27ClN2O2
Molecular Weight 374.9 g/mol
CAS No. 68-88-2
Cat. No. B1673990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyzine
CAS68-88-2
Synonyms2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethanol
Atarax
Durrax
Hydroxyzine
Hydroxyzine Dihydrochloride
Hydroxyzine Hydrochloride
Hydroxyzine Pamoate
Orgatrax
Pamoate, Hydroxyzine
Vistaril
Molecular FormulaC21H27ClN2O2
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2
InChIKeyZQDWXGKKHFNSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystals;  MP 193 °C;  Bitter taste. Solubility in mg/mL: water <700;  chloroform 60;  acetone 2;  ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/
White powder;  odorless;  melts with decomp at about 200 °C;  1 g sol in about 11 mL chloroform;  slightly sol in acetone;  practically insol in ether /Hydrochloride/
Light-yellow powder;  practically odorless;  practically insol in methanol /Pamoate/
9.14e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyzine CAS 68-88-2: First-Generation Piperazine Antihistamine for Sedation and Pruritus Applications


Hydroxyzine (CAS 68-88-2) is a first-generation piperazine-derivative histamine H1-receptor antagonist with sedative, anxiolytic, antiemetic, and antipruritic properties [1]. It acts as a potent and selective H1 receptor inverse agonist (Ki = 1.9 nM) and is metabolized in vivo to cetirizine, a second-generation non-sedating antihistamine [2]. Unlike its metabolite, hydroxyzine readily crosses the blood-brain barrier to exert central nervous system effects, which defines its unique therapeutic niche among H1 antagonists [3].

Why Hydroxyzine Cannot Be Simply Substituted with Cetirizine, Diphenhydramine, or Other Antihistamines


Hydroxyzine occupies a distinct pharmacological position that precludes simple substitution with other antihistamines. Its active metabolite cetirizine lacks the central sedative and anxiolytic properties that define hydroxyzine's clinical utility in anxiety, insomnia, and preoperative sedation [1]. Compared to diphenhydramine, hydroxyzine demonstrates a >10-fold higher H1-to-muscarinic receptor affinity ratio, resulting in substantially lower anticholinergic burden and reduced risk of antimuscarinic toxicity in overdose [2][3]. Furthermore, hydroxyzine is not a substrate for P-glycoprotein at the blood-brain barrier, ensuring reliable CNS penetration that distinguishes it from non-sedating alternatives which are actively effluxed [4]. These pharmacological differences translate to distinct efficacy, safety, and tolerability profiles that mandate product-specific selection.

Hydroxyzine Quantitative Evidence Guide: Head-to-Head Comparisons with Key Comparators


Hydroxyzine H1 vs Muscarinic Receptor Selectivity Advantage Over Diphenhydramine

Hydroxyzine demonstrates a significantly more favorable H1-to-muscarinic receptor selectivity ratio compared to diphenhydramine. In receptor binding assays using human tissue, hydroxyzine exhibits a muscarinic inhibition pA2 value of 4.8 ± 0.1, whereas diphenhydramine shows a pA2 of 6.2 ± 0.1, indicating that diphenhydramine has approximately 25-fold greater antimuscarinic potency [1]. This translates to a H1-to-cerebral acetylcholine receptor affinity ratio that is more than 10 times greater for hydroxyzine than for diphenhydramine [2].

Receptor binding Anticholinergic Selectivity Sedation

Hydroxyzine CNS Penetration Mechanism: Not a P-glycoprotein Substrate Unlike Cetirizine

Hydroxyzine's reliable central nervous system penetration is mechanistically explained by its lack of recognition by P-glycoprotein (P-gp) efflux transporters at the blood-brain barrier. In mdr1a/b knockout mouse studies, the brain-to-plasma AUC ratio was comparable between wild-type and P-gp-deficient mice for hydroxyzine, diphenhydramine, and triprolidine, demonstrating that these sedating antihistamines are not P-gp substrates. In contrast, cetirizine showed a 4-fold higher brain-to-plasma AUC ratio in knockout versus wild-type mice, confirming active efflux by P-gp [1]. In vitro MDR1-MDCK cell assays confirmed an efflux ratio of approximately 1 for diphenhydramine and triprolidine versus 4.6 for cetirizine [2].

Blood-brain barrier P-glycoprotein CNS penetration Pharmacokinetics

Hydroxyzine Overdose Safety Profile: Lower Antimuscarinic Toxicity Than Diphenhydramine

In a large cohort analysis of poison center data spanning two decades (2000-2020), hydroxyzine-poisoned patients demonstrated significantly lower rates of antimuscarinic findings compared to diphenhydramine-poisoned patients. Among 17,265 hydroxyzine exposures versus 102,354 diphenhydramine exposures reported to the National Poison Data System, hydroxyzine patients were less likely to develop antimuscarinic findings or receive physostigmine, with exceptions noted only for hyperthermia in a subset analysis [1]. Additionally, coma/CNS depression (major), respiratory depression, seizures, ventricular dysrhythmias, and intubation were all less likely in hydroxyzine-poisoned patients, though mild CNS depression was more likely [2]. Mortality was rare in hydroxyzine exposures (0.02% in NPDS dataset) [3].

Toxicology Overdose Antimuscarinic Safety Poison control

Hydroxyzine Superior Suppression of Histamine- and Allergen-Induced Skin Reactions vs Non-Sedating Antihistamines

In a double-blind, controlled clinical trial comparing hydroxyzine (25 mg) to three modern non-sedating antihistamines (desloratadine 5 mg, epinastine 20 mg, fexofenadine 120 mg) and placebo, hydroxyzine demonstrated markedly superior suppression of histamine-induced wheal reactions. Non-sedating antihistamines prevented positive reactions to histamine in only 10-20% of individuals tested (n=75), whereas more than 50% of hydroxyzine-treated individuals showed negative test reactions (wheals <7 mm² or <3 mm diameter) at 4 hours post-dose [1]. Similar differential efficacy was observed for allergen-induced reactions in Dermatophagoides pteronyssinus-sensitized individuals [2].

Skin prick test Wheal Erythema Antihistamine efficacy Urticaria

Hydroxyzine HCl vs Pamoate Salt Form Formulation Differentiation and Procurement Considerations

Hydroxyzine is available as two distinct salt forms with different formulation characteristics. Hydroxyzine hydrochloride (HCl) is available as tablets, oral syrup, and intramuscular injection solution, while hydroxyzine pamoate is available only as capsules [1]. The pamoate salt contains approximately 58.8% hydroxyzine base by weight, meaning 170 mg of hydroxyzine pamoate is equivalent to 100 mg of hydroxyzine hydrochloride in terms of active drug content . A sustained-release composition patent (WO2024100682A1) describes formulations using core matrix with barrier coating and film coating designed to provide sustained release with reduced sedation compared to immediate-release products [2].

Formulation Salt form Bioavailability Dosage form Excipients

Hydroxyzine Application Scenarios: Where Differentiated Pharmacology Drives Selection


Preoperative Sedation and Anxiolysis Requiring Reliable CNS Penetration

Hydroxyzine is indicated for preoperative sedation and anxiety reduction where consistent CNS penetration is required. The mechanistic evidence that hydroxyzine is not a P-gp substrate ensures predictable brain penetration unlike cetirizine and other non-sedating antihistamines which are actively effluxed [1]. Hydroxyzine's lower antimuscarinic activity relative to diphenhydramine (pA2 4.8 vs 6.2) provides sedation with reduced anticholinergic side effect burden [2], making it a preferred choice for surgical premedication protocols.

Acute Urticaria and Severe Pruritus Requiring Maximal Peripheral Antihistamine Efficacy

For dermatologic conditions requiring rapid and complete suppression of histamine-mediated skin reactions, hydroxyzine demonstrates superior efficacy to standard-dose non-sedating antihistamines. Head-to-head trial data shows hydroxyzine 25 mg achieves >50% negative skin test rate versus only 10-20% for desloratadine, epinastine, and fexofenadine at recommended doses [1]. This differential supports hydroxyzine selection for acute urticaria, severe pruritus, and conditions where maximum H1 blockade at peripheral sites is clinically necessary.

Inpatient Insomnia Management with Lower Anticholinergic Toxicity Risk

Hydroxyzine's receptor selectivity profile—with a H1-to-muscarinic affinity ratio >10-fold higher than diphenhydramine [1]—makes it a rational choice for inpatient insomnia management where sedation is desired but anticholinergic burden should be minimized. Large-scale poison center data confirm that even in overdose scenarios, hydroxyzine produces significantly fewer antimuscarinic findings, less coma, fewer seizures, and lower intubation rates compared to diphenhydramine [2]. This safety differentiation supports formulary inclusion and procurement of hydroxyzine over diphenhydramine for hospital-based sedation protocols.

Anxiety and Tension Management Requiring Non-Benzodiazepine Alternative

Hydroxyzine is FDA-approved for symptomatic relief of anxiety and tension associated with psychoneurosis and as an adjunct in organic disease states with anxiety. Its CNS-penetrant H1 antagonism provides anxiolytic effects without the abuse potential or dependence liability associated with benzodiazepines. Controlled trials have demonstrated efficacy superior to placebo on anxiety measures from the first week of treatment, with sustained efficacy through 4 weeks without withdrawal upon abrupt discontinuation [1]. This profile supports hydroxyzine procurement for anxiety management protocols, particularly in settings where benzodiazepine avoidance is prioritized.

Technical Documentation Hub

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23 linked technical documents
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